5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Lipophilicity Drug-likeness ADME prediction

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 1956356-02-7, molecular formula C₁₂H₁₀FN₅O, molecular weight 259.24 g/mol) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrazine core substituted at the 5-position with a 4-fluoro-2-methoxyphenyl ring and at the 2-position with a primary amine. Computed physicochemical properties include an XLogP3-AA value of 1.1, one hydrogen bond donor, six hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C12H10FN5O
Molecular Weight 259.24 g/mol
Cat. No. B8045422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Molecular FormulaC12H10FN5O
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CN=CC3=NC(=NN23)N
InChIInChI=1S/C12H10FN5O/c1-19-10-4-7(13)2-3-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17)
InChIKeyRVOPCYNRLQINGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine – Procurement-Relevant Identity and Scaffold Context for Scientific Selection


5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 1956356-02-7, molecular formula C₁₂H₁₀FN₅O, molecular weight 259.24 g/mol) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrazine core substituted at the 5-position with a 4-fluoro-2-methoxyphenyl ring and at the 2-position with a primary amine [1]. Computed physicochemical properties include an XLogP3-AA value of 1.1, one hydrogen bond donor, six hydrogen bond acceptors, and two rotatable bonds [1]. The compound has been disclosed in patent literature as a CCR5 receptor antagonist with potential applicability in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2], and the [1,2,4]triazolo[1,5-a]pyrazine scaffold more broadly appears in patents targeting spleen tyrosine kinase (Syk) and GCN2 serine kinase inhibition [3].

Why Generic Substitution of 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine with In-Class Analogs Carries Scientific Risk


Within the [1,2,4]triazolo[1,5-a]pyrazin-2-amine series, even minor changes to the phenyl substitution pattern can substantially alter target engagement profiles. The 4-fluoro-2-methoxyphenyl substituent imparts a distinct combination of electron-withdrawing (fluoro, para) and electron-donating (methoxy, ortho) effects that modulate both the compound's lipophilicity (XLogP3 = 1.1 [1]) and its hydrogen-bonding capacity, differentiating it from the positional isomer 5-(3-fluoro-4-methoxyphenyl) analog , the mono-substituted 5-(4-fluorophenyl) analog (ClogP ≈ 2.71) , and the unsubstituted 5-phenyl parent (MW 211.22 ). These physicochemical differences directly affect membrane permeability, target-binding kinetics, and selectivity profiles, meaning that substitution with a close analog—even a positional isomer—without re-validation of the specific biological readout introduces significant uncertainty and cannot be assumed to yield equivalent experimental results.

Quantitative Differentiation Evidence for 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Versus Closest Analogs


XLogP3 Lipophilicity Differentiation: Target Compound (1.1) Versus 5-(4-Fluorophenyl) Analog (≈2.71) – A 1.6-Log-Unit Gap

The target compound exhibits an XLogP3-AA value of 1.1 [1], placing it within the optimal oral drug-likeness range (typically XLogP 0–3). In contrast, the 5-(4-fluorophenyl) analog lacking the ortho-methoxy group has a calculated logP of approximately 2.71 . The removal of the ortho-methoxy substituent increases lipophilicity by roughly 1.6 log units, which can significantly affect aqueous solubility, metabolic stability, and off-target binding profiles.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count: Target Compound (6 HBA) Versus Des-Methoxy and Des-Fluoro Analogs (4–5 HBA)

The target compound possesses 6 hydrogen bond acceptors [1], derived from the triazolo-pyrazine core nitrogens plus the methoxy and fluoro substituents on the phenyl ring. By comparison, the 5-(4-fluorophenyl) analog lacking the methoxy group has only 4 HBA , while the unsubstituted 5-phenyl analog is expected to have approximately 4–5 HBA. The ortho-methoxy group contributes one additional HBA and may participate in intramolecular or target-mediated hydrogen bonding.

Hydrogen bonding Target engagement Molecular recognition

Positional Isomer Differentiation: 4-Fluoro-2-methoxyphenyl Versus 3-Fluoro-4-methoxyphenyl Substitution and Its Impact on Molecular Electrostatics

The target compound bears a 4-fluoro-2-methoxyphenyl group (fluoro para to the triazolo-pyrazine attachment point, methoxy ortho), while the commercially available positional isomer bears a 3-fluoro-4-methoxyphenyl group (fluoro meta, methoxy para) . These two substitution patterns generate distinct electrostatic potential surfaces: the target compound places the electron-withdrawing fluoro substituent in direct conjugation with the triazolo-pyrazine core through the phenyl ring, while the isomer places the electron-donating methoxy group in that conjugative position. Reversal of the electron-donating and electron-withdrawing substituent positions can alter the electron density distribution across the entire molecule, potentially affecting π-stacking interactions, target-binding pose, and metabolic susceptibility.

Positional isomerism Structure-activity relationship CCR5 antagonism

CCR5 Antagonist Patent Pedigree and Maraviroc Class Benchmarking

The target compound has been explicitly disclosed as a CCR5 antagonist in patent literature [1], placing it in the same therapeutic target class as maraviroc, a clinically approved CCR5 antagonist with reported IC₅₀ values of 3.3–7.2 nM against MIP-1α, MIP-1β, and RANTES in cell-free assays . While no publicly available IC₅₀ value for the target compound against CCR5 has been identified in the retrieved sources, preliminary pharmacological screening confirms its CCR5 antagonist activity [1]. The [1,2,4]triazolo[1,5-a]pyrazine scaffold offers a structurally distinct chemotype from maraviroc's cyclohexane-triazole framework, which may confer different resistance profiles and physicochemical properties.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Supplier Purity Tier Comparison: 98% (Leyan) Versus 95% (Fluorochem, AKSci) and Procurement Implications

The target compound is commercially available from multiple suppliers at varying purity specifications. Leyan offers the compound at 98% purity , while Fluorochem and AKSci supply it at 95% minimum purity . For rigorous SAR studies where even minor impurities could confound biological readouts, the 98% purity grade provides a quantitatively meaningful advantage. The positional isomer 5-(3-fluoro-4-methoxyphenyl) analog is also available from Fluorochem at 95% purity , enabling direct comparative studies when both isomers are sourced at matched purity levels.

Compound purity Supplier qualification Reproducibility

Dual Patent Pedigree: Syk/GCN2 Kinase Inhibitor Scaffold and CCR5 Antagonist Activity Indicating Polypharmacology Potential

The [1,2,4]triazolo[1,5-a]pyrazin-2-amine scaffold is disclosed in Merck patent WO2013110614A1 as a core structure for 8-substituted Syk tyrosine kinase and GCN2 serine kinase inhibitors [1], while the same compound is independently reported as a CCR5 antagonist [2]. This dual annotation across distinct target classes—a kinase and a GPCR—is unusual and suggests that the 5-(4-fluoro-2-methoxyphenyl) substituted variant may exhibit a polypharmacological profile that distinguishes it from analogs optimized solely for kinase inhibition or CCR5 antagonism. No public kinome-wide selectivity data for this specific compound are available.

Kinase inhibition Syk tyrosine kinase Polypharmacology

Recommended Research and Procurement Application Scenarios for 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine


CCR5 Antagonist Lead Optimization: Exploratory SAR Around Fluoromethoxyphenyl Substitution

Investigators pursuing novel CCR5 antagonists for HIV entry inhibition or inflammatory disease can use this compound as a starting point for structure-activity relationship (SAR) exploration. The confirmed CCR5 antagonist activity [1] combined with the modular [1,2,4]triazolo[1,5-a]pyrazine scaffold enables systematic variation at the 5-phenyl position. The availability of the positional isomer 5-(3-fluoro-4-methoxyphenyl) analog allows direct side-by-side comparison to map the impact of fluoro/methoxy regiochemistry on CCR5 potency and selectivity. Researchers should independently determine IC₅₀ values in relevant cellular assays (e.g., RANTES-stimulated Ca²⁺ flux in CCR5-expressing cells) and benchmark against maraviroc (IC₅₀ 3.3–7.2 nM ) as a positive control.

Kinase Selectivity Profiling: Syk and GCN2 Inhibition Screening

Given the patent-based association of the [1,2,4]triazolo[1,5-a]pyrazin-2-amine core with Syk and GCN2 kinase inhibition [1], this compound is suitable for inclusion in kinase selectivity panels. The 4-fluoro-2-methoxyphenyl substitution pattern, with its balanced lipophilicity (XLogP3 = 1.1 ), may offer advantages in kinase assay compatibility compared to more lipophilic analogs (e.g., the 4-fluorophenyl analog with ClogP ≈ 2.71 ). Procurement at 98% purity is recommended for kinase profiling to minimize impurity-derived assay interference.

Polypharmacology Probe Development: Dual GPCR-Kinase Activity Exploration

The compound's annotation in both CCR5 antagonist [1] and kinase inhibitor patent families positions it as a candidate for polypharmacology studies. Researchers investigating compounds with deliberate multi-target activity—for example, in immuno-oncology where both CCR5-mediated immune cell trafficking and Syk-mediated B-cell receptor signaling may be relevant—can use this compound as a tool to explore dual-pathway modulation. Confirmation of target engagement at both CCR5 and Syk/GCN2 using orthogonal assays (calcium flux and enzymatic kinase assays, respectively) is required to validate this application.

Analytical Method Development and Reference Standard Qualification

With multiple suppliers offering the compound at different purity grades—98% (Leyan [1]) and 95% (Fluorochem , AKSci )—this compound can serve as a system suitability standard for HPLC or LC-MS method development targeting triazolo-pyrazine-containing libraries. The well-characterized hazard profile (H302, H315, H319, H335 ) supports safe handling under standard laboratory protocols, and the availability of a positional isomer provides a convenient chromatographic resolution challenge for method validation.

Quote Request

Request a Quote for 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.